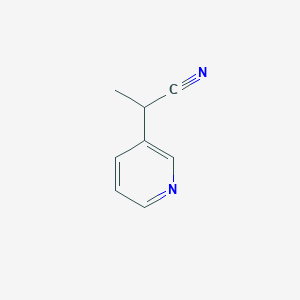

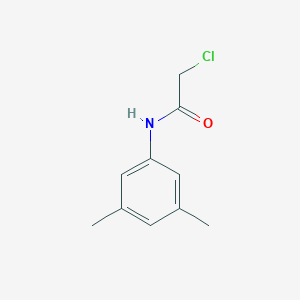

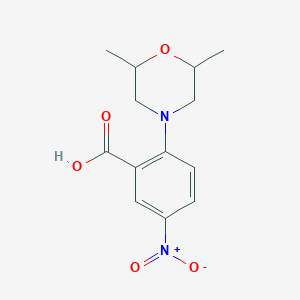

N-甲基-1-(4-苯氧基苯基)甲胺

描述

Synthesis Analysis

The synthesis of N-methyl-1-(4-phenoxyphenyl)methanamine and related compounds involves several chemical strategies, including the use of Schiff bases reduction route and condensation reactions. For instance, molecular structures of certain derivatives have been synthesized via Schiff bases reduction route, highlighting the versatility and utility of these synthetic approaches in generating compounds with specific structural features (Ajibade & Andrew, 2021). Additionally, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized through a polyphosphoric acid condensation route, demonstrating a high-yielding reaction and showcasing the compound's spectroscopic characterization techniques (Shimoga, Shin, & Kim, 2018).

Molecular Structure Analysis

The molecular structure of N-methyl-1-(4-phenoxyphenyl)methanamine and its derivatives often features asymmetric units and significant intermolecular hydrogen bonding, crucial for understanding their chemical behavior. For example, certain derivatives consist of asymmetric units in orthorhombic and monoclinic crystal systems, stabilized by secondary intermolecular interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their diverse chemical properties. The reductive amination of specific precursors with N-alkylamines is a notable reaction, leading to the production of compounds distinguishable from other closely related series through analytical methods like liquid chromatography and mass spectral analysis (Deruiter, Clark, & Noggle, 1990).

Physical Properties Analysis

The physical properties, such as luminescence and nonlinear optical properties of derivatives, are significant for applications in material science. Compounds like 2-((E)-((4-((4-methoxyphenyl)ethynyl)phenyl)imino)methyl-4-((E)phenyldiazenyl)phenol have been synthesized and characterized, showing room temperature luminescence due to π* → π transition and displaying second harmonic generation (SHG) property, indicative of their potential in optical applications (Mohite, Patil-Deshmukh, & Chavan, 2020).

科学研究应用

Neurochemistry and Neurotoxicity

Research on the neurochemical effects and potential neurotoxicity of N-methyl-1-(4-phenoxyphenyl)methanamine (and closely related compounds) has provided insights into its action on the central nervous system. Studies have explored its acute and long-term effects, including impacts on neurotransmitter release and neuronal integrity. Investigations into the neurotoxic potential of these compounds highlight the importance of understanding their selective effects on serotonergic and dopaminergic systems, which may inform therapeutic applications and safety profiles (McKenna & Peroutka, 1990).

Cytochrome P450 Isoform Interaction

The interaction with cytochrome P450 isoforms is a critical aspect of understanding the metabolic and pharmacokinetic profiles of N-methyl-1-(4-phenoxyphenyl)methanamine. Identifying selective chemical inhibitors for these isoforms has significant implications for predicting drug-drug interactions and optimizing therapeutic efficacy. Such research contributes to the broader pharmacological characterization of new compounds (Khojasteh et al., 2011).

Potential in Psychotherapy

Explorations into the use of N-methyl-1-(4-phenoxyphenyl)methanamine-assisted psychotherapy, particularly for conditions like posttraumatic stress disorder (PTSD), highlight its potential to facilitate therapeutic processes. By enhancing sociability and empathy, it could support more effective psychotherapy sessions, underpinning the ongoing research into its clinical applications (Sessa et al., 2019).

Impact on Neurodegenerative Diseases

The implications of N-methyl-1-(4-phenoxyphenyl)methanamine research for neurodegenerative diseases are profound, particularly in understanding the environmental and chemical factors contributing to conditions like Parkinson's disease. By examining the neurotoxic effects of related compounds, scientists aim to uncover potential risk factors and mechanisms underlying these disorders, offering avenues for prevention and treatment strategies (Landrigan et al., 2005).

安全和危害

属性

IUPAC Name |

N-methyl-1-(4-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBKPTGYRUSBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442434 | |

| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(4-phenoxyphenyl)methanamine | |

CAS RN |

169943-40-2 | |

| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)